Cas no 1021859-33-5 (6-bromo-2-methyl-2H-indazole-3-carboxylic acid)
6-bromo-2-methyl-2H-indazole-3-carboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- 6-bromo-2-methylindazole-3-carboxylic Acid
- F2167-0067
- SureCN4730929
- KB-199164
- S14-2673
- 6-Bromo-2-methyl-2H-indazole-3-carboxylic acid
- EN300-238987
- AKOS015957428
- E80996
- SCHEMBL4730929
- DB-318015
- CS-0076586
- DTXSID10656759
- 6-BROMO-2-METHYL-2H-INDAZOLE-3-CARBOXYLICACID
- Z1269240496
- 1021859-33-5
- DTXCID10607509
- 6-bromo-2-methyl-2H-indazole-3-carboxylic acid
-
- MDL: MFCD11655613
- Inchi: 1S/C9H7BrN2O2/c1-12-8(9(13)14)6-3-2-5(10)4-7(6)11-12/h2-4H,1H3,(H,13,14)
- InChI Key: QNIIYXJKTORVOF-UHFFFAOYSA-N
- SMILES: BrC1C=CC2C(C=1)=NN(C)C=2C(=O)O
Computed Properties
- Exact Mass: 253.969
- Monoisotopic Mass: 253.969
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 249
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 55.1A^2
- XLogP3: 2.1
Experimental Properties
- Density: 1.79
- Boiling Point: 468.421 °C at 760 mmHg
- Flash Point: 237.093 °C
- PSA: 55.12000
- LogP: 2.03400
6-bromo-2-methyl-2H-indazole-3-carboxylic acid Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
6-bromo-2-methyl-2H-indazole-3-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM258273-100mg |
6-Bromo-2-methyl-2H-indazole-3-carboxylic acid |
1021859-33-5 | 95+% | 100mg |
$263 | 2021-08-18 | |
| Chemenu | CM258273-250mg |
6-Bromo-2-methyl-2H-indazole-3-carboxylic acid |
1021859-33-5 | 95+% | 250mg |
$393 | 2021-08-18 | |
| Chemenu | CM258273-500mg |
6-Bromo-2-methyl-2H-indazole-3-carboxylic acid |
1021859-33-5 | 95+% | 500mg |
$628 | 2021-08-18 | |
| Chemenu | CM258273-1g |
6-Bromo-2-methyl-2H-indazole-3-carboxylic acid |
1021859-33-5 | 95+% | 1g |
$898 | 2021-08-18 | |
| Chemenu | CM258273-5g |
6-Bromo-2-methyl-2H-indazole-3-carboxylic acid |
1021859-33-5 | 95+% | 5g |
$2427 | 2021-08-18 | |
| TRC | B808618-10mg |
6-Bromo-2-methyl-2H-indazole-3-carboxylic Acid |
1021859-33-5 | 10mg |
$ 50.00 | 2022-06-06 | ||
| TRC | B808618-50mg |
6-Bromo-2-methyl-2H-indazole-3-carboxylic Acid |
1021859-33-5 | 50mg |
$ 160.00 | 2022-06-06 | ||
| TRC | B808618-100mg |
6-Bromo-2-methyl-2H-indazole-3-carboxylic Acid |
1021859-33-5 | 100mg |
$ 250.00 | 2022-06-06 | ||
| Chemenu | CM258273-250mg |
6-Bromo-2-methyl-2H-indazole-3-carboxylic acid |
1021859-33-5 | 95%+ | 250mg |
$229 | 2023-02-19 | |
| Chemenu | CM258273-1g |
6-Bromo-2-methyl-2H-indazole-3-carboxylic acid |
1021859-33-5 | 95%+ | 1g |
$529 | 2023-02-19 |
6-bromo-2-methyl-2H-indazole-3-carboxylic acid Suppliers
6-bromo-2-methyl-2H-indazole-3-carboxylic acid Related Literature
-
Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
-
Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
-
Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
-
Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
Additional information on 6-bromo-2-methyl-2H-indazole-3-carboxylic acid
Comprehensive Overview of 6-bromo-2-methyl-2H-indazole-3-carboxylic acid (CAS No. 1021859-33-5)
6-bromo-2-methyl-2H-indazole-3-carboxylic acid (CAS No. 1021859-33-5) is a high-value heterocyclic compound widely utilized in pharmaceutical research and organic synthesis. This indazole derivative features a bromine substituent at the 6-position and a carboxylic acid group at the 3-position, making it a versatile intermediate for designing bioactive molecules. Its molecular formula, C9H7BrN2O2, and unique structure have attracted significant attention in drug discovery, particularly for targeting kinase inhibitors and anti-inflammatory agents.
Recent trends in medicinal chemistry highlight the growing demand for indazole-based scaffolds due to their broad pharmacological potential. Researchers frequently search for "6-bromo-2-methyl-2H-indazole-3-carboxylic acid synthesis" or "CAS 1021859-33-5 applications," reflecting its relevance in developing small-molecule therapeutics. The compound’s electron-withdrawing bromo group enhances its reactivity in cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, which are critical for constructing complex drug candidates.
In the context of AI-driven drug design, 6-bromo-2-methyl-2H-indazole-3-carboxylic acid serves as a key building block for machine learning-based molecular optimization. Its structural features align with popular queries like "indazole derivatives for cancer research" or "carboxylic acid functionalization in drug discovery." The compound’s crystallographic data and solubility profiles are also frequently analyzed to improve bioavailability predictions in computational models.
From a green chemistry perspective, synthetic routes for CAS 1021859-33-5 emphasize atom economy and minimal waste generation. Innovations in catalytic bromination and microwave-assisted synthesis have streamlined its production, addressing industry concerns about sustainable manufacturing. These advancements resonate with search trends like "eco-friendly indazole synthesis" and "high-yield bromo-indazole preparation."
Quality control of 6-bromo-2-methyl-2H-indazole-3-carboxylic acid relies on advanced analytical techniques, including HPLC purity testing and NMR characterization. Suppliers often highlight its ≥98% purity grade to meet stringent requirements for preclinical studies. The compound’s stability under various pH conditions and compatibility with peptide coupling reagents further expand its utility in proteomics and bioconjugation applications.
Emerging studies explore the role of 6-bromo-2-methyl-2H-indazole-3-carboxylic acid in neurodegenerative disease research, particularly as a precursor for AMPA receptor modulators. This aligns with rising searches for "indazole neuroprotective agents" and "CAS 1021859-33-5 mechanism of action." Its metal-chelating properties also make it a candidate for developing diagnostic imaging probes.
In summary, 6-bromo-2-methyl-2H-indazole-3-carboxylic acid (CAS No. 1021859-33-5) represents a multifaceted tool for modern chemical and pharmaceutical innovation. Its integration into high-throughput screening libraries and fragment-based drug design underscores its enduring significance in addressing unmet medical needs.
1021859-33-5 (6-bromo-2-methyl-2H-indazole-3-carboxylic acid) Related Products
- 660823-36-9(6-Bromo-1H-indazole-3-carboxylic acid)
- 34252-44-3(2-methylindazole-3-carboxylic acid)
- 1021859-29-9(6-Bromo-1-methyl-1H-indazole-3-carboxylic acid)
- 946427-77-6(Methyl 6-bromo-1-methyl-1H-indazole-3-carboxylate)
- 405275-87-8(Ethyl 2-methyl-2H-indazole-3-carboxylate)
- 109216-61-7(methyl 2-methyl-2H-indazole-3-carboxylate)
- 845751-70-4(7-Bromo-2-methyl-2H-indazole-3-carbaldehyde)
- 1251023-52-5(5-bromo-2-methyl-indazole-3-carbaldehyde)
- 918946-37-9(5-Methoxy-2-methyl-2H-indazole-3-carboxylic acid)
- 1086386-13-1(2H-Indazole-3-carboxylicacid, 6-iodo-2-methyl-)